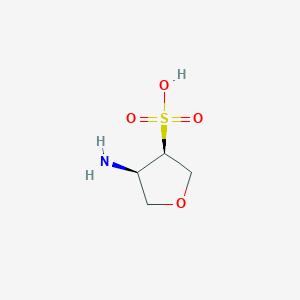

(3R,4R)-4-Aminooxolane-3-sulfonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO4S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

(3R,4R)-4-aminooxolane-3-sulfonic acid |

InChI |

InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8)/t3-,4+/m1/s1 |

InChI Key |

NOIOGEUNAFPHIC-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CO1)S(=O)(=O)O)N |

Canonical SMILES |

C1C(C(CO1)S(=O)(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3r,4r 4 Aminooxolane 3 Sulfonic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The primary disconnection for (3R,4R)-4-Aminooxolane-3-sulfonic acid involves a functional group interconversion (FGI) of the sulfonic acid group. The most logical precursor is the corresponding alcohol, (3R,4R)-4-aminooxolan-3-ol, as the sulfation of alcohols is a well-established transformation. researchgate.net

Further disconnection of the key (3R,4R)-4-aminooxolan-3-ol intermediate reveals several potential synthetic pathways:

Disconnection of the C-O ether bond: An intramolecular S(_N)2 reaction (Williamson ether synthesis) is a plausible ring-closing strategy. This leads to an acyclic precursor, a protected 4-amino-1,2,5-pentanetriol derivative, where the hydroxyl group at C-5 is converted into a suitable leaving group.

Disconnection of the C3-C4 bond: This disconnection points towards forming the two adjacent stereocenters via powerful asymmetric reactions. Potential starting materials could be derived from chiral pool sources like tartaric acid or carbohydrates, or be constructed using methods like asymmetric aldol (B89426) reactions or asymmetric aminohydroxylation of an alkene.

This analysis identifies the central challenge as the stereocontrolled synthesis of the acyclic precursor or the direct formation of the chiral amino alcohol, (3R,4R)-4-aminooxolan-3-ol.

Stereoselective Synthesis Approaches for (3R,4R)-Configuration

Achieving the specific trans-configuration of the amino and hydroxyl groups on the oxolane ring is paramount. Several stereoselective strategies can be employed to synthesize the key precursor, (3R,4R)-4-aminooxolan-3-ol.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com Evans' oxazolidinones are particularly effective in controlling the stereochemistry of aldol reactions, which can be used to set the two adjacent stereocenters. acs.org

A potential route could involve an asymmetric syn-aldol reaction between an N-acyl oxazolidinone and an appropriately substituted aldehyde. rsc.org The resulting syn-aldol adduct can then be further manipulated through reduction and cyclization to form the desired tetrahydrofuran (B95107) ring. The chiral auxiliary is then cleaved and can be recovered. The stereoselectivity of these reactions is often high, providing excellent diastereomeric excess.

Table 1: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol, Alkylation, Acylation | High diastereoselectivity, predictable stereochemistry based on chelation control. |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Conjugate Addition, Alkylation | Highly crystalline derivatives aid in purification; effective steric shielding. |

| SAMP/RAMP Hydrazones | Asymmetric α-Alkylation of Aldehydes/Ketones | Reliable method for creating α-chiral carbonyl compounds. |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of a prochiral alkene to a chiral diol. A suitable substrate, such as a protected 2,5-dihydrofuran, could be dihydroxylated to yield a diol with (3R,4R) stereochemistry using the AD-mix-β catalyst system. Subsequent chemical transformations would be required to convert one of the hydroxyl groups into an amino group with retention or inversion of configuration.

Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation could potentially install both the amino and hydroxyl functionalities across a double bond in a single step with high stereocontrol. acs.org This would be a highly convergent approach to an acyclic precursor.

Catalytic Asymmetric Reductive Amination: An engineered amine dehydrogenase (AmDH) can be used for the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols with high enantioselectivity. frontiersin.orgacs.org

Table 2: Selected Asymmetric Catalytic Methods

| Method | Catalyst/Reagent System | Transformation |

|---|---|---|

| Sharpless Dihydroxylation | OsO₄, Chiral Ligand (DHQD)₂PHAL, K₃Fe(CN)₆ | Alkene → cis-Diol |

| Sharpless Aminohydroxylation | OsO₄, Chiral Ligand, Chloramine-T | Alkene → β-Amino alcohol |

| Asymmetric Hydrogenation | Ru- or Rh-BINAP complexes | Ketone/Imine → Chiral Alcohol/Amine |

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for complex chiral syntheses. nih.govnih.gov

Kinetic Resolution: A lipase (B570770) could be used to perform a kinetic resolution on a racemic mixture of a suitable precursor. For example, the enzyme could selectively acylate the hydroxyl group of (3S,4S)-4-aminooxolan-3-ol, allowing for the separation of the unreacted (3R,4R)-enantiomer.

Engineered Enzymes: The use of engineered enzymes, such as amine dehydrogenases or transaminases, could provide a direct route to the desired chiral amino alcohol. frontiersin.org For instance, a dioxygenase could perform a regio- and diastereoselective oxidation on a lysine (B10760008) derivative to install the required hydroxyl groups, followed by a decarboxylase to yield the amino alcohol core. nih.gov

Key Reaction Mechanisms in the Synthesis of this compound Precursors

The final step in the proposed synthesis is the conversion of the hydroxyl group in (3R,4R)-4-aminooxolan-3-ol to a sulfonic acid group. This is most plausibly achieved via sulfation, which forms a sulfate (B86663) ester (a C-O-S bond), technically yielding (3R,4R)-4-Aminooxolan-3-yl hydrogen sulfate.

The reaction is typically performed using a sulfur trioxide-amine complex, such as the sulfur trioxide pyridine (B92270) complex (SO₃•py), to moderate the reactivity of SO₃. wikipedia.orgnih.gov The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₃•py complex.

Proton Transfer: The resulting zwitterionic intermediate is deprotonated, often by the pyridine released from the complex or another base present in the reaction mixture, to yield the pyridinium (B92312) salt of the sulfate ester.

Neutralization: A final workup step, typically an ion-exchange or acidification, replaces the pyridinium counter-ion with a proton to give the final product.

This reaction is favorable because it proceeds under relatively mild conditions, which is crucial for a substrate containing a sensitive amino group. bham.ac.uk

Purification and Isolation Techniques for High-Purity Stereoisomers

The isolation of the final product in high stereoisomeric purity is critical. Since the synthetic route may produce a mixture of stereoisomers, effective purification techniques are required.

Diastereomeric Salt Formation: This is a classical method for resolving enantiomers. wikipedia.org The target molecule is amphoteric, containing both a basic amino group and an acidic sulfonic acid group. Reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, forms a pair of diastereomeric salts. nih.govgoogle.com These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. nih.gov After separation, the resolving agent is removed by acid/base treatment to yield the pure enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov CSPs based on macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin) or polysaccharide derivatives (cellulose or amylose) are often effective for separating amino acids and amino alcohols. sigmaaldrich.com

Crystallization: In some cases, direct crystallization or preferential crystallization can be used to isolate a single stereoisomer from a mixture, although this is less common for complex molecules.

The final purity and absolute stereochemistry of this compound would be confirmed using techniques such as NMR spectroscopy, optical rotation measurements, and potentially single-crystal X-ray diffraction.

Structural Characterization and Conformational Analysis of 3r,4r 4 Aminooxolane 3 Sulfonic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

No spectroscopic data specifically for "(3R,4R)-4-Aminooxolane-3-sulfonic acid" has been found. To perform the requested analysis, the following experimental data would be required:

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

No published X-ray crystal structure for "this compound" is available. An X-ray crystallographic analysis would provide unambiguous proof of the absolute configuration at the C3 and C4 chiral centers and would reveal the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Solution-State Conformational Analysis by NMR and Molecular Dynamics Simulations

There are no studies on the solution-state conformation of this specific compound. Such an analysis would typically involve the use of NMR-derived constraints (e.g., from NOE data) in conjunction with computational methods like molecular dynamics (MD) simulations to explore the conformational landscape of the molecule in different solvents.

Chiroptical Properties and Their Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

No data on the chiroptical properties of "this compound" has been reported. The specific optical rotation ([α]D) would provide a measure of the compound's ability to rotate plane-polarized light. Electronic circular dichroism (ECD) spectroscopy would offer information about the stereochemical environment of the chromophores in the molecule, which could be correlated with its absolute configuration through theoretical calculations.

Theoretical and Computational Studies of 3r,4r 4 Aminooxolane 3 Sulfonic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For (3R,4R)-4-Aminooxolane-3-sulfonic acid, DFT calculations would be instrumental in elucidating its ground state properties. Key parameters that would be calculated include the optimized molecular geometry, which reveals bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A hypothetical DFT study could yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Note: The data in this table is illustrative and not derived from actual experimental or computational results.

Ab Initio Calculations for Conformational Energy Landscapes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These highly accurate methods would be employed to explore the conformational energy landscape of this compound. The oxolane (tetrahydrofuran) ring can adopt various puckered conformations, such as the envelope and twist forms. By systematically rotating the C-S and C-N bonds and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for electronic properties, they are computationally expensive for studying the dynamics of larger systems or for long timescales. Molecular mechanics and molecular dynamics simulations offer a computationally efficient alternative to explore the conformational behavior and interactions of molecules in different environments.

Conformational Sampling and Free Energy Calculations

Molecular Mechanics (MM) employs classical physics to model the energy of a molecule as a function of its atomic coordinates. This is achieved through the use of a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. Molecular Dynamics (MD) simulations use these force fields to calculate the trajectory of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations would be used to extensively sample its conformational space, providing a dynamic picture of its flexibility. From these simulations, one could calculate the relative free energies of different conformations, which is crucial for understanding the population of each state at a given temperature.

Solvation Effects and pKa Prediction in Aqueous Environments

The properties and behavior of this compound are expected to be significantly influenced by its environment, particularly in an aqueous solution. MD simulations with explicit water molecules can be performed to study the solvation structure around the amino and sulfonic acid groups. These simulations would reveal the arrangement of water molecules and the hydrogen bonding networks formed with the solute.

Furthermore, computational methods can be used to predict the pKa values of the ionizable groups. Techniques such as the Poisson-Boltzmann or Generalized Born surface area (PB/GBSA and MM/GBSA) methods, combined with quantum mechanical calculations or empirical models, can provide estimates for the acidity of the sulfonic acid group and the basicity of the amino group. Hypothetical predicted pKa values are shown in Table 2.

Table 2: Hypothetical Predicted pKa Values of this compound in Water

| Functional Group | Predicted pKa |

|---|---|

| Sulfonic Acid (-SO₃H) | ~ -1.5 |

Note: The data in this table is illustrative and not derived from actual experimental or computational results.

Prediction of Intermolecular Interactions and Binding Affinity Descriptors

Understanding how this compound interacts with other molecules, such as biological macromolecules, is a key aspect of computational chemistry. Methods to predict these interactions range from molecular docking to more sophisticated free energy calculations.

Molecular docking simulations could be used to predict the preferred binding orientation of the molecule within a protein's active site. These simulations would generate a binding score that estimates the strength of the interaction. The results would highlight key intermolecular interactions, such as hydrogen bonds formed by the amino and sulfonate groups and the oxolane oxygen, as well as any potential electrostatic or van der Waals interactions.

To obtain a more quantitative measure of binding affinity, binding free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), could be employed. These computationally intensive methods provide a more accurate prediction of the binding affinity by accounting for entropic and solvent effects. The outputs of these studies would be crucial for designing and optimizing molecules with specific biological targets.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 3r,4r 4 Aminooxolane 3 Sulfonic Acid

Cell-Based Assays for Mechanistic Pathway Elucidation (Excluding Human Trials)

Ligand-Induced Signaling Pathway Activation or Inhibition

There is no publicly available data detailing the specific signaling pathways that may be activated or inhibited by (3R,4R)-4-Aminooxolane-3-sulfonic acid. To determine its mechanism of action, future research would need to investigate its binding affinity to various receptors, ion channels, enzymes, or transporters. Subsequent studies would then be required to elucidate any downstream signaling cascades.

Table 1: Hypothetical Ligand-Induced Signaling Pathway Investigation for this compound

| Target Class | Assay Type | Potential Downstream Effectors to Measure | Status |

| G-Protein Coupled Receptors (GPCRs) | Radioligand Binding Assays, cAMP/IP1 Accumulation Assays | cAMP, Inositol Phosphates, Calcium Flux | Data Not Available |

| Ion Channels | Electrophysiology (Patch-Clamp) | Ion Flux (e.g., Na+, K+, Ca2+) | Data Not Available |

| Enzymes | Enzyme Activity Assays | Substrate Conversion, Product Formation | Data Not Available |

| Nuclear Receptors | Reporter Gene Assays | Gene Transcription Levels | Data Not Available |

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available. Understanding how this compound enters cells and where it accumulates is crucial for determining its potential biological activity and mechanism of action. Such studies would typically involve radiolabeling the compound or using fluorescent tags to track its movement and distribution within the cell.

Table 2: Potential Methods for Cellular Uptake and Subcellular Localization Studies of this compound

| Methodology | Objective | Potential Findings | Status |

| Radiolabeling ([³H] or [¹⁴C]) | Quantify cellular uptake and determine transport kinetics. | Active transport vs. passive diffusion, identification of specific transporters. | Data Not Available |

| Fluorescent Labeling | Visualize subcellular localization. | Accumulation in specific organelles (e.g., nucleus, mitochondria, lysosomes). | Data Not Available |

| Mass Spectrometry | Detect and quantify the compound in cellular fractions. | Confirmation of subcellular distribution. | Data Not Available |

In Vivo Pre-clinical Pharmacodynamic Studies (Animal Models, Excluding Human Trials)

Receptor Occupancy in Animal Brain/Tissues

No in vivo studies have been published that measure the receptor occupancy of this compound in the brain or other tissues of animal models. Positron Emission Tomography (PET) or autoradiography with a radiolabeled form of the compound would be necessary to determine the extent and duration of target engagement in a living organism.

Evaluation of Biological Efficacy in Disease-Relevant Animal Models

Without a known biological target or mechanism of action, there are no published studies evaluating the efficacy of this compound in any disease-relevant animal models. The selection of an appropriate animal model would be entirely dependent on the initial findings from in vitro pharmacological profiling.

Structure Activity Relationship Sar Studies of 3r,4r 4 Aminooxolane 3 Sulfonic Acid and Its Derivatives

Design and Synthesis of Analogues and Homologues

The design of analogues and homologues of (3R,4R)-4-Aminooxolane-3-sulfonic acid is guided by the objective of systematically exploring the chemical space around this core structure. Synthetic strategies are devised to introduce structural diversity at key positions, including the amino group, the sulfonic acid moiety, and the oxolane ring itself.

Analogues by N-Substitution: A primary approach involves the derivatization of the primary amino group. This is often achieved through reductive amination or nucleophilic substitution reactions to introduce a variety of substituents, ranging from simple alkyl chains to more complex arylalkyl and biaryl moieties. The synthesis of these N-substituted derivatives allows for the investigation of the impact of lipophilicity, steric bulk, and electronic properties on biological activity. For instance, the introduction of lipophilic side chains can enhance membrane permeability and interaction with hydrophobic pockets within the target protein.

Homologues and Ring-Modified Analogues: The synthesis of homologues, where the carbon skeleton is extended or contracted, provides insights into the optimal spatial relationship between the key functional groups. For this compound, this could involve the synthesis of six-membered ring (oxane) or four-membered ring (oxetane) analogues. Isosteric replacement of the ring oxygen with other heteroatoms, such as sulfur (thiolane) or nitrogen (pyrrolidine), can also be explored to modulate the electronic and conformational properties of the scaffold.

Isosteric Replacement of the Sulfonic Acid Group: The sulfonic acid group is a key pharmacophoric feature, mimicking the carboxylate of GABA. Its isosteric replacement with other acidic functional groups, such as a carboxylic acid, phosphonic acid, or tetrazole ring, is a common strategy to fine-tune the acidity (pKa) and binding interactions of the molecule. The synthesis of these analogues often requires the development of specific synthetic routes to incorporate these functionalities onto the oxolane ring.

A representative, albeit generalized, synthetic approach for creating analogues is often multi-stepped, beginning with a suitable chiral precursor to establish the desired stereochemistry of the oxolane ring. Subsequent steps would involve the introduction of the amino and sulfonic acid functionalities, or their precursors, followed by modifications to generate the final library of compounds.

Systematic Modification of Functional Groups and Stereocenters

The systematic modification of functional groups and stereocenters of this compound is fundamental to elucidating the SAR and identifying the structural determinants for potent and selective biological activity.

Modification of the Amino Group: As previously mentioned, N-alkylation and N-arylation are common modifications. The length, branching, and nature of the substituent can have a profound impact on activity. For example, studies on related GABA uptake inhibitors, such as nipecotic acid derivatives, have shown that the introduction of bulky, lipophilic groups at the nitrogen atom can significantly increase potency and selectivity for specific GAT subtypes. ebi.ac.ukresearchgate.net

Modification of the Sulfonic Acid Group: The acidic nature of the sulfonic acid group is critical for its interaction with positively charged residues in the binding site of target proteins. Esterification or amidation of the sulfonic acid would be expected to abolish activity, confirming its role as a key binding element. The replacement with other acidic groups can influence the binding affinity and selectivity profile.

Modification of the Oxolane Ring: Substitution on the oxolane ring itself can provide information about additional binding pockets. For example, the introduction of small alkyl or hydroxyl groups at available positions on the ring could lead to enhanced interactions with the target.

Stereochemistry: The stereochemistry at the C3 and C4 positions is paramount for biological activity. The (3R,4R) configuration positions the amino and sulfonic acid groups in a specific spatial orientation that is likely optimal for binding to its target. The synthesis and biological evaluation of the other diastereomers, namely (3S,4S), (3R,4S), and (3S,4R), are essential to confirm the stereochemical requirements. It is often observed in rigid analogues of neurotransmitters that only one stereoisomer possesses the desired biological activity, highlighting the stereospecificity of the target's binding site.

Table 1: Hypothetical SAR Data for Modifications of this compound

| Modification | Position | Substituent | Predicted Impact on GAT Inhibition | Rationale |

| N-Alkylation | Amino Group | Methyl | Potential decrease in potency | Minimal change in lipophilicity, may slightly hinder binding. |

| N-Alkylation | Amino Group | Diphenylmethyl | Potential increase in potency | Increased lipophilicity may enhance interaction with hydrophobic pockets. |

| Isosteric Replacement | Sulfonic Acid | Carboxylic Acid | Likely retention of activity | Carboxylate is a known bioisostere for the sulfonic acid group in GABA analogues. |

| Esterification | Sulfonic Acid | Methyl Ester | Abolition of activity | Neutralization of the negative charge essential for binding. |

| Stereochemistry | C3, C4 | (3S,4S) | Significant decrease or loss of activity | The spatial orientation of functional groups is critical for target recognition. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound and its derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their inhibitory potency and selectivity.

A typical QSAR study involves the following steps:

Data Set Generation: A series of analogues of this compound is synthesized, and their biological activities (e.g., IC50 values for GAT inhibition) are determined experimentally.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

For GABA uptake inhibitors, QSAR models have been successfully developed for various classes of compounds, including derivatives of nipecotic acid. researchgate.net These models have highlighted the importance of descriptors related to lipophilicity and the presence of specific pharmacophoric features. A QSAR model for derivatives of this compound could similarly identify the key molecular properties that favor high-affinity binding and could be used to predict the activity of novel, unsynthesized analogues, thereby guiding future synthetic efforts. For instance, a QSAR study might reveal that bulky, lipophilic substituents on the nitrogen atom positively contribute to activity, while also defining the optimal spatial arrangement of these groups. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition at a biological target. nih.gov For inhibitors of GABA transporters, the key pharmacophoric features are generally understood to include:

A protonatable nitrogen atom (cationic center).

An anionic center (carboxylate or a bioisostere like sulfonic acid).

A specific spatial distance and orientation between these two centers.

Often, a lipophilic region that can interact with hydrophobic pockets in the transporter.

Based on the structure of this compound and SAR data from related GABA uptake inhibitors, a pharmacophore model can be proposed. The key features would be the amino group (as the cationic center at physiological pH), the sulfonic acid group (as the anionic center), and the rigid oxolane scaffold that defines the distance and relative orientation of these two groups.

Molecular modeling and docking studies can be employed to understand the binding motifs of this compound within the active site of a GABA transporter. nih.govbohrium.com By docking the molecule into a homology model or a crystal structure of the target protein, it is possible to identify the specific amino acid residues that interact with the ligand. nih.govacs.org

Expected binding interactions would include:

An ionic bond between the protonated amino group of the ligand and a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding site.

An ionic bond between the negatively charged sulfonic acid group of the ligand and a positively charged amino acid residue (e.g., arginine or lysine) or interaction with a sodium ion, which is often involved in the transport mechanism.

Hydrogen bonds between the ligand's heteroatoms (oxygen of the oxolane ring, oxygen atoms of the sulfonic acid) and polar residues in the binding site.

Hydrophobic interactions between the carbon framework of the oxolane ring and nonpolar residues.

For N-substituted analogues, the lipophilic substituent would be expected to occupy a hydrophobic pocket, often referred to as the S2 site in GAT1, which can contribute significantly to binding affinity and selectivity. nih.gov The elucidation of these binding motifs is crucial for the rational design of new inhibitors with improved properties.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Predicted Interaction |

| Cationic Center | Amino Group (-NH2) | Ionic interaction with acidic residues (e.g., Asp, Glu). |

| Anionic Center | Sulfonic Acid Group (-SO3H) | Ionic interaction with basic residues (e.g., Arg, Lys) or Na+ ions. |

| Hydrogen Bond Acceptor | Oxolane Oxygen, Sulfonate Oxygens | Hydrogen bonding with polar residues (e.g., Ser, Thr, Tyr). |

| Hydrophobic Core | Oxolane Ring | Van der Waals and hydrophobic interactions with nonpolar residues. |

Future Perspectives and Emerging Research Directions for 3r,4r 4 Aminooxolane 3 Sulfonic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of (3R,4R)-4-Aminooxolane-3-sulfonic acid will likely focus on developing stereoselective and environmentally benign methodologies. Current synthetic strategies for similar highly functionalized heterocyclic compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research could prioritize:

Asymmetric Catalysis: Employing chiral catalysts to establish the desired (3R,4R) stereochemistry in a single, efficient step from achiral or racemic starting materials. This could involve transition-metal catalysis or organocatalysis.

Biocatalysis: Utilizing enzymes, which operate under mild conditions and exhibit high stereoselectivity, to construct the core oxolane structure or introduce the amino and sulfonic acid functionalities.

Flow Chemistry: Developing continuous-flow processes to improve safety, scalability, and reaction efficiency, while minimizing solvent usage and by-product formation.

Green Solvents and Reagents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High stereoselectivity, catalytic efficiency | Catalyst cost and sensitivity, optimization of reaction conditions |

| Biocatalysis | Excellent stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate scope limitations |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation | Initial equipment setup cost, potential for clogging with solid by-products |

| Green Chemistry | Reduced environmental impact, improved safety | Identifying effective and compatible green solvents and reagents |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are poised to play a crucial role in elucidating the potential properties and biological activities of this compound before its synthesis and testing. These in silico methods can significantly accelerate the research and development process.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Pharmacophore Modeling: Identifying the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, charged groups) that could be responsible for its biological activity. This can be used to screen virtual libraries of biological targets.

Molecular Docking: Simulating the binding of this compound to the active sites of various enzymes or receptors to predict potential biological targets and binding affinities.

Quantum Mechanical Calculations: Investigating the electronic properties of the molecule to understand its reactivity and potential metabolic fate.

Discovery of Undiscovered Biological Targets and Mechanisms

The unique structure of this compound, combining features of an amino acid and a sulfonic acid within a constrained cyclic scaffold, suggests a range of potential biological activities. Future research will likely focus on identifying its molecular targets and elucidating its mechanism of action.

Potential research avenues include:

Enzyme Inhibition Studies: The sulfonic acid moiety could mimic phosphate (B84403) or carboxylate groups, making it a potential inhibitor of enzymes such as kinases, phosphatases, or proteases. The amino group could target aminotransferases or other enzymes that process amino acids.

Receptor Binding Assays: The compound could be screened against a panel of receptors, such as G-protein coupled receptors (GPCRs) or ion channels, to identify any agonist or antagonist activity. The constrained conformation may lead to high selectivity for specific receptor subtypes.

Phenotypic Screening: Utilizing high-content screening in various cell-based models to identify any interesting cellular effects, which can then be followed up with target identification studies.

Development of Advanced Probes for Imaging and Diagnostic Research

Should this compound be found to bind selectively to a specific biological target, it could serve as a scaffold for the development of molecular probes for imaging and diagnostics.

Future developments in this area could involve:

Fluorescent Labeling: Attaching a fluorescent dye to the molecule to create a probe for visualizing the distribution of its target in cells or tissues using fluorescence microscopy.

Radiolabeling: Incorporating a radionuclide to develop a tracer for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This would allow for the in vivo visualization and quantification of its biological target.

Affinity-Based Probes: Designing biotinylated or clickable derivatives of the compound to facilitate the isolation and identification of its binding partners from complex biological samples.

The development of such probes would be invaluable for basic research into the function of its biological target and could potentially lead to new diagnostic tools for diseases where the target is dysregulated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.